Quinazosin
Overview
Description
Quinazosin is not directly mentioned in the provided papers; however, the papers discuss quinazoline and quinazolinone derivatives, which are structurally related to quinazosin. Quinazoline derivatives are heterocyclic compounds that have a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . Quinazosin likely refers to a quinazoline derivative with specific pharmacological properties.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, a core structure related to quinazosin, can be achieved through various methods. One efficient synthesis method involves palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines, which are derived from anilines and nitriles . Another approach uses Yb(OTf)3 as a catalyst in a one-pot synthesis from anthranilic acid, amines, and ortho esters (or formic acid) under solvent-free conditions . Additionally, cesium carbonate has been used to catalyze the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide10.
Molecular Structure Analysis
Quinazoline derivatives, such as those mentioned in the papers, have a bicyclic structure consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The molecular structure of these compounds is crucial for their biological activity and can be modified to enhance their pharmacological properties .
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives is influenced by the presence of the nitrogen atoms in the ring, which can participate in various chemical reactions. For instance, the synthesis processes mentioned involve reactions such as carboxamidation , and the formation of quinazolin-4(3H)-ones through reactions with ortho esters or formic acid . These reactions are essential for creating the pharmacophore that imparts the biological activities of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as pharmaceutical agents. The papers provided do not detail these properties specifically for quinazosin, but such properties are generally considered when developing new drugs .
Relevant Case Studies
Several studies have explored the biological activities of quinazoline derivatives. For example, quinazoline-based alpha1-adrenoceptor antagonists like doxazosin and terazosin have been shown to induce apoptosis in prostate cancer cells through an alpha1-adrenoceptor-independent mechanism . These findings are significant for the potential therapeutic use of quinazoline derivatives in treating prostate cancer. Additionally, novel quinazoline-based compounds have been developed to target tumor vascularity and impair prostate tumorigenesis .
Scientific Research Applications
Quinazoline-based α1-adrenoceptor antagonists, such as doxazosin and terazosin, have been shown to induce apoptosis in benign and malignant prostate cells. This apoptotic effect is mediated via an α1-adrenoceptor independent mechanism, potentially involving the activation of the TGF-β signal transduction pathway. This suggests their potential therapeutic use in the treatment of BPH and prostate cancer (Anglin, Glassman, & Kyprianou, 2002).
An observational cohort study assessed the effect of exposure to quinazoline-based α1-adrenoceptor antagonists on the incidence of prostate cancer. It was found that these antagonists might reduce the risk of prostate cancer, likely due to their apoptotic effects on prostate tumor cells (Harris et al., 2007).
Another study investigating the molecular mechanisms behind the apoptotic effect of quinazoline-based α1-adrenoceptor antagonists found that they induce prostate cancer cell apoptosis via TGF-β signaling and IκBα induction. This provides insight into the molecular targets of quinazolines' action against prostate cancer cells (Partin, Anglin, & Kyprianou, 2003).
Quinazoline-based drugs have also been studied for their potential in treating renal cell carcinoma. They trigger anoikis in renal cancer by targeting the focal adhesion survival signaling, suggesting their use in novel therapies for renal cancer (Sakamoto, Schwarze, & Kyprianou, 2011).
The polypharmacology of quinazoline-based α1-adrenoceptor antagonists indicates their emerging use in treating cancer, particularly in hypertensive cancer patients without signs of ischemia, due to their anticancer effects (Patane', 2015).
Doxazosin and other quinazoline α1-adrenoceptor antagonists induce apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation. This highlights a novel mechanism of action for doxazosin in prostate cancer cells (Arencibia et al., 2005).
Future Directions
Quinazolinones have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Moreover, newly developed quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging are being discussed .
properties
IUPAC Name |
6,7-dimethoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-5-21-6-8-22(9-7-21)17-19-13-11-15(24-3)14(23-2)10-12(13)16(18)20-17/h4,10-11H,1,5-9H2,2-3H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPLPKNLDWHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC=C)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166331 | |
Record name | Quinazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazosin | |
CAS RN |
15793-38-1 | |
Record name | Quinazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15793-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinazosin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436XK6QFMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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